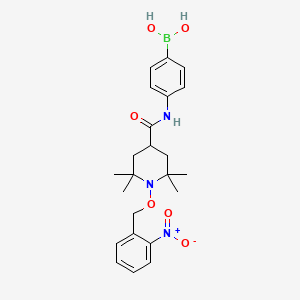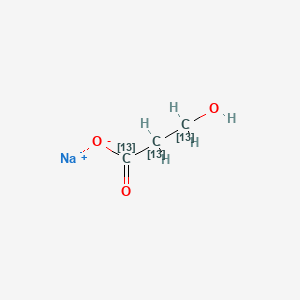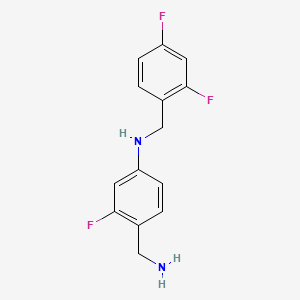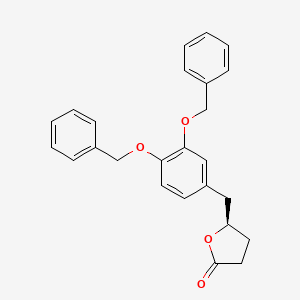
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5: is a diacylglycerol derivative that contains linoleic acid at the sn-1 position and linolenic acid at the sn-2 position. The compound is labeled with deuterium (d5) and has a chlorine atom at the sn-3 position, making it a versatile molecule for various research applications .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The use of deuterium labeling requires specialized facilities to incorporate the isotope effectively .
化学反応の分析
Types of Reactions: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The double bonds in the linoleic and linolenic acid moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a palladium catalyst for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted diacylglycerols depending on the nucleophile used.
Oxidation and Reduction: Products include epoxides, alcohols, and reduced fatty acid derivatives.
科学的研究の応用
Chemistry: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols .
Biology: In biological research, this compound is utilized to investigate the role of diacylglycerols in cell signaling pathways and membrane dynamics .
Medicine: The compound’s labeled form (d5) allows for detailed studies using mass spectrometry, aiding in the understanding of lipid-related diseases and the development of therapeutic interventions .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products and as a reference standard in quality control processes .
作用機序
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. The compound’s structure allows it to mimic natural diacylglycerols, thereby modulating signaling pathways and metabolic processes. The deuterium labeling provides a unique advantage in tracing and studying these interactions at the molecular level .
類似化合物との比較
rac-1-Linoleoyl-3-chloropropanediol: Similar structure but lacks the linolenic acid moiety.
rac-1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of linoleic and linolenic acids, along with deuterium labeling. This combination provides distinct properties for studying lipid metabolism and signaling, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C39H65ClO4 |
|---|---|
分子量 |
638.4 g/mol |
IUPAC名 |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6+,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChIキー |
RNQDQJFAEAQNIS-DDGANTDDSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)






![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


